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Compound of Interest

Compound Name: 3'-Chloro-5'-fluoroacetophenone

Cat. No.: B1586315
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Introduction

3'-Chloro-5'-fluoroacetophenone is a halogenated aromatic ketone of significant interest in
medicinal chemistry and materials science.[1][2] Its utility as a versatile building block in the
synthesis of novel pharmaceutical agents and agrochemicals necessitates a thorough
understanding of its structural and electronic properties.[1][2] This technical guide provides a
comprehensive overview of the spectroscopic data for 3'-Chloro-5'-fluoroacetophenone,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The focus is on the practical application of these techniques for the unambiguous identification
and characterization of this compound, providing researchers with the foundational knowledge
for its use in further synthetic applications. The molecular structure and key physical properties
are summarized below.

Property

Value

Molecular Formula

CsHsCIFO

Molecular Weight 172.58 g/mol [1][3]

CAS Number 842140-52-7[1][3][4]

Appearance White to light yellow powder or crystal[1][4]
Melting Point 51 - 55 °C[1][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 3'-Chloro-5'-fluoroacetophenone, both *H and 3C NMR provide critical
information for structural verification.

'H NMR Spectroscopy: Predicted Chemical Shifts and
Coupling Patterns

The *H NMR spectrum of 3'-Chloro-5'-fluoroacetophenone is expected to show signals for
the aromatic protons and the methyl protons of the acetyl group. The chemical shifts of the
aromatic protons are influenced by the electron-withdrawing effects of the chloro, fluoro, and
acetyl substituents. Electron-donating groups tend to shift signals upfield, while electron-
withdrawing groups shift them downfield.[5]

Predicted *H NMR Data (CDCIs)

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (ppm) (Hz)

J(H-F) = 2.5, J(H-H) =
H-2" ~7.8 t (F-F) (-

2.5
J(H-H) = 8.0, J(H-F) =
H-4' ~7.5 dt (H-H) (FH-F)
2.5
J(H-F) = 8.0, J(H-H) =
H-6' ~7.6 ddd
2.5, J(H-H) = 2.5
CHs ~2.6 s

Note: These are estimated values. Actual chemical shifts may vary.

The aromatic region will display a complex pattern due to both proton-proton and proton-
fluorine couplings. The fluorine atom will couple with the ortho and meta protons, leading to
additional splitting.

13C NMR Spectroscopy: Predicted Chemical Shifts
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The 13C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons,
and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the
substituent effects of the chloro, fluoro, and acetyl groups. These effects can be estimated
using additivity rules for substituted benzenes.[6][7]

Predicted 13C NMR Data (CDCIs)

Carbon Predicted Chemical Shift (ppm)
C=0 ~196

C-1 ~139

c-2' ~115 (d, J(C-F) = 25 Hz)

c-3' ~135 (d, J(C-F) = 3 Hz)

c-4' ~125 (d, J(C-F) = 9 Hz)

C-5' ~162 (d, J(C-F) = 250 Hz)

C-6' ~119 (d, J(C-F) = 22 Hz)

CHs ~27

Note: These are estimated values. Actual chemical shifts and coupling constants may vary.

The carbon directly attached to the fluorine atom (C-5') will exhibit a large one-bond carbon-
fluorine coupling constant. The other aromatic carbons will show smaller two- and three-bond
couplings to fluorine.

Experimental Protocol for NMR Data Acquisition

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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